Mtp-PE;L-mtp-PE;cgp 19835

Description

Contextualization within Immunomodulatory Chemical Entities

MTP-PE is classified as a biological response modifier, specifically an immunomodulator that stimulates the innate immune system. researchgate.netfrontiersin.org Its primary mechanism of action involves the activation of monocytes and macrophages, which are key components of the body's first line of defense against pathogens and abnormal cells. nih.govrcsi.com Upon activation by MTP-PE, these phagocytic cells exhibit enhanced tumoricidal activity and secrete a variety of cytokines and chemokines. researchgate.netnih.gov

The activation process is initiated through the interaction of MTP-PE with Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor found predominantly on monocytes, macrophages, and dendritic cells. researchgate.neteuropa.euwikipedia.org This binding event triggers a signaling cascade that results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-12 (IL-12). nih.goveuropa.euwikipedia.org Furthermore, MTP-PE stimulation leads to the increased expression of adhesion molecules on the surface of these immune cells, including Lymphocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which facilitates their interaction with other cells. europa.euwhiterose.ac.uk

Historical Derivation from Muramyl Dipeptide (MDP) Analogs

The development of MTP-PE is rooted in the scientific investigation of the immunostimulatory properties of bacterial cell walls. researchgate.netnih.gov Early research identified Muramyl Dipeptide (MDP) as the minimal, essential component of the cell wall of both Gram-positive and Gram-negative bacteria responsible for their immunogenic effects. researchgate.netresearchgate.netgoogle.com MDP itself is a potent activator of monocytes and macrophages. nih.gov

MTP-PE is a synthetic, lipophilic analog of MDP. nih.govresearchgate.net It was created through the covalent addition of an alanine (B10760859) residue and a dipalmitoylphosphatidylethanolamine (DPPE) moiety to the core MDP structure. researchgate.netwhiterose.ac.uk This modification to a tripeptide and the inclusion of the lipid component were designed to enhance the molecule's lipophilicity, allowing for its stable incorporation into lipid bilayers. researchgate.netresearchgate.net This structural change also resulted in a longer plasma half-life compared to the naturally occurring MDP. wikipedia.org Research has indicated that MTP-PE is a more potent activator of human monocytes than its parent compound, MDP. frontiersin.orgwhiterose.ac.uk

Rationale for Liposomal Formulation in Research Paradigms

The hydrophobic nature of MTP-PE makes it suitable for incorporation into liposomes, which are microscopic, spherical vesicles composed of one or more lipid bilayers. wikipedia.orgportico.org The use of a liposomal delivery system for MTP-PE, creating what is known as L-MTP-PE, is a critical aspect of its research and application. nih.govnih.gov

There are several key reasons for this formulation strategy:

Targeted Delivery: When administered intravenously, liposomes are preferentially taken up by phagocytic cells of the reticuloendothelial system (RES), primarily in the lungs, liver, and spleen. researchgate.netnih.govwikipedia.org This natural targeting concentrates L-MTP-PE in the very cells it is designed to activate—monocytes and macrophages. nih.govrcsi.com This targeted delivery enhances the efficiency of macrophage activation. mdpi.com

Enhanced Efficacy: The encapsulation of MTP-PE within liposomes has been shown to significantly augment its ability to activate murine macrophages and human monocytes, with some studies suggesting a 100-fold increase in activation compared to free MDP. nih.gov

Improved Pharmacokinetics: Liposomal encapsulation prolongs the circulation time and half-life of MTP-PE in the body. medkoo.comwikipedia.org This sustained presence allows for a more prolonged interaction with target immune cells.

Reduced Toxicity: By being encapsulated, the systemic exposure to free MTP-PE is lowered, which has been associated with reduced toxicity compared to the non-liposomal form. mdpi.comnih.gov

The liposomes used in the formulation of L-MTP-PE are typically multilamellar vesicles (MLV) composed of synthetic phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS). portico.orgresearchgate.net The MTP-PE molecule is intercalated within these lipid bilayers. researchgate.netresearchgate.net

Detailed Research Findings

Preclinical and clinical research has illuminated the biological effects of MTP-PE. In vitro studies have consistently demonstrated the capacity of L-MTP-PE to stimulate human monocytes and macrophages, leading to the secretion of various cytokines. researchgate.net For instance, treatment of human macrophages with L-MTP-PE, particularly in synergy with interferon-gamma (IFN-γ), results in the production of TNF-α, IL-1β, IL-6, and IL-8. researchgate.net

Preclinical models have provided evidence for the in vivo activity of L-MTP-PE. In murine models of osteosarcoma, L-MTP-PE has been shown to inhibit the development of lung metastases. frontiersin.orgnih.govascopubs.org Studies in dogs with spontaneous osteosarcoma and hemangiosarcoma also demonstrated the potential of L-MTP-PE. nih.gov

Early phase clinical trials in humans further substantiated the immunomodulatory effects of L-MTP-PE. nih.gov A phase II study in patients with metastatic melanoma revealed that intravenous administration of L-MTP-PE led to significant increases in plasma levels of TNF-α and neopterin (B1670844), as well as a marked increase in IL-6. nih.govoup.com This study also observed a transient decrease in circulating monocytes followed by an increase in their cytotoxic activity against tumor target cells. nih.gov

Below are interactive data tables summarizing key research findings:

Table 1: In Vitro Cytokine Production by Human Macrophages Stimulated with L-MTP-PE Data derived from in vitro experiments on human macrophages.

| Stimulus | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |

| Control | Not Detected | Not Detected | Not Detected | Not Detected |

| L-MTP-PE (1 µg/ml) | 250 | 100 | 8000 | 20000 |

| L-MTP-PE + IFN-γ | 1500 | 500 | 12000 | 30000 |

Source: Adapted from research data on cytokine concentration in culture supernatants after 18 hours of cell activation. researchgate.net

Table 2: Immunomodulatory Effects of L-MTP-PE in a Phase II Clinical Trial Summary of biological responses observed in patients with metastatic melanoma.

| Parameter | Observation | Time Point of Maximum Effect |

| Plasma TNF-α | 16-fold increase | 2 hours post-first treatment |

| Plasma Neopterin | Significant increase | 24 hours post-treatment (Weeks 1, 6, 12) |

| Plasma IL-6 | Marked increase | Week 1 |

| Monocyte Cytotoxicity | Significant increase | Weeks 4 and 6 |

| Circulating Monocytes | Transient reduction | 2 hours post-treatment |

Source: Based on findings from a phase II clinical trial evaluating the immunomodulatory properties of MTP-PE. nih.gov

Structure

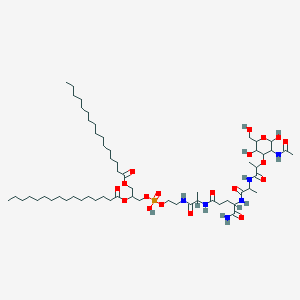

2D Structure

Properties

IUPAC Name |

[3-[2-[2-[[4-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUHBNWAORSSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H109N6O19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Mtp Pe

Direct Receptor Engagement and Recognition

MTP-PE is recognized by key receptors of the innate immune system, initiating a signaling cascade that leads to cellular activation. This recognition is primarily mediated by Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) and Toll-Like Receptors (TLRs).

Nucleotide-binding Oligomerization Domain-containing Protein 2 (NOD2) Agonism and Specificity

MTP-PE, also known as muramyl tripeptide phosphatidylethanolamine (B1630911), is a synthetic derivative of muramyl dipeptide (MDP), which is the minimal essential structure of bacterial peptidoglycan recognized by the innate immune system. drugbank.comwikipedia.org MTP-PE functions as a specific ligand and agonist for NOD2, an intracellular pattern recognition receptor. drugbank.commedchemexpress.commedchemexpress.com NOD2 is primarily expressed in immune cells such as monocytes, macrophages, and dendritic cells. drugbank.comwikipedia.org

Upon entering the cell, MTP-PE is recognized by the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm. This interaction triggers a conformational change in NOD2, leading to its activation. The specificity of MTP-PE for NOD2 is a critical aspect of its mechanism, as it directly stimulates a key sensor of bacterial components within the cell. wikipedia.orgfrontiersin.org This targeted engagement ensures the initiation of a precise downstream signaling pathway designed to respond to bacterial motifs.

Toll-Like Receptor (TLR) Interactions and Heterodimerization (e.g., TLR2/TLR6, TLR4)

In addition to NOD2, MTP-PE has been shown to interact with Toll-Like Receptors (TLRs), which are a class of pattern recognition receptors that recognize structurally conserved molecules derived from microbes. drugbank.com While some research initially suggested MTP-PE is not a TLR2 agonist, other evidence points to its interaction with TLR4. drugbank.comresearchgate.net

TLR2 is known to form heterodimers with TLR1 or TLR6 to recognize diacylated and triacylated lipopeptides, respectively. mdpi.commdpi.com The interaction of MTP-PE with TLRs can lead to the formation of such heterodimers, expanding the range of its immunomodulatory effects. mdpi.com Specifically, TLR4, often in conjunction with its co-receptor MD-2, is a primary sensor for lipopolysaccharide (LPS) from Gram-negative bacteria. frontiersin.org The binding of MTP-PE to TLR4 can initiate a signaling cascade that complements the signals originating from NOD2 activation. drugbank.com This dual receptor engagement allows for a more robust and multifaceted immune response.

Intracellular Signal Transduction Cascades

The engagement of NOD2 and TLRs by MTP-PE triggers a series of intracellular signaling events that culminate in the activation of transcriptional programs and the production of inflammatory mediators.

Nuclear Factor-kappaB (NF-κB) Pathway Activation and Transcriptional Regulation

A central signaling pathway activated by MTP-PE through both NOD2 and TLR4 is the Nuclear Factor-kappaB (NF-κB) pathway. drugbank.comwikipedia.orgresearchgate.net Upon activation, NOD2 recruits the serine-threonine kinase RIP2 (receptor-interacting protein 2), which in turn activates the IKK (IκB kinase) complex. frontiersin.org The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes. drugbank.comfrontiersin.org

Similarly, TLR4 activation by MTP-PE can also lead to NF-κB activation through a MyD88-dependent pathway. frontiersin.org The nuclear translocation of NF-κB results in the transcriptional upregulation of a wide array of pro-inflammatory genes, including cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as chemokines and adhesion molecules. drugbank.comwikipedia.orgpatsnap.com This transcriptional reprogramming is a cornerstone of the innate immune response to microbial components.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

In concert with NF-κB, the Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by MTP-PE. researchgate.net The MAPK family includes several key kinases such as ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK. The activation of these kinases is a common downstream event following the engagement of both NOD2 and TLRs. mdpi.com

The activation of MAPK pathways contributes to the inflammatory response by phosphorylating and activating various transcription factors, including AP-1 (Activator Protein-1). drugbank.com This, in turn, further enhances the expression of pro-inflammatory genes. The coordinated activation of both NF-κB and MAPK pathways ensures a comprehensive cellular response to the presence of MTP-PE.

Inflammasome Complex Activation and Caspase-1 Dependency

MTP-PE can also lead to the activation of the inflammasome, a multi-protein complex that plays a crucial role in the processing and secretion of pro-inflammatory cytokines, particularly IL-1β. drugbank.comresearchgate.net The NLRP3 inflammasome is a key player in this process. researchgate.netnih.gov Upon sensing cellular stress or microbial products, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. nih.govfrontiersin.org

This proximity-induced auto-activation leads to the formation of active caspase-1. dovepress.com Active caspase-1 is a cysteine protease that cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell. nih.govdovepress.com The activation of the inflammasome and the subsequent caspase-1-dependent cytokine release are critical for amplifying the inflammatory response initiated by MTP-PE. drugbank.comscispace.com

Table of Research Findings on MTP-PE Mechanisms

| Mechanism | Key Proteins/Pathways Involved | Primary Outcome | References |

|---|---|---|---|

| NOD2 Agonism | NOD2, RIP2 | Initiation of intracellular signaling | drugbank.comwikipedia.orgmedchemexpress.commedchemexpress.com |

| TLR Interaction | TLR4, MyD88 | Complementary signaling activation | drugbank.comfrontiersin.org |

| NF-κB Activation | IKK complex, NF-κB | Upregulation of pro-inflammatory genes | drugbank.comwikipedia.orgfrontiersin.orgresearchgate.net |

| MAPK Activation | ERK, JNK, p38 | Enhancement of inflammatory gene expression | drugbank.comresearchgate.netmdpi.com |

| Inflammasome Activation | NLRP3, ASC, Caspase-1 | Processing and secretion of IL-1β and IL-18 | drugbank.comresearchgate.netnih.govnih.govfrontiersin.org |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name/Description |

|---|---|

| MTP-PE | Muramyl Tripeptide Phosphatidylethanolamine |

| L-MTP-PE | Liposomal Muramyl Tripeptide Phosphatidylethanolamine |

| CGP 19835 | Alternative designation for MTP-PE |

| NOD2 | Nucleotide-binding Oligomerization Domain-containing Protein 2 |

| TLR | Toll-Like Receptor |

| NF-κB | Nuclear Factor-kappaB |

| MAPK | Mitogen-Activated Protein Kinase |

| NLRP3 | NLR Family Pyrin Domain Containing 3 |

| MDP | Muramyl Dipeptide |

| RIP2 | Receptor-Interacting Protein 2 |

| IKK | IκB kinase |

| AP-1 | Activator Protein-1 |

| ASC | Apoptosis-associated speck-like protein containing a CARD |

| TNF-α | Tumor Necrosis Factor-alpha |

| IL-1β | Interleukin-1 beta |

| IL-6 | Interleukin-6 |

| IL-18 | Interleukin-18 |

Induction and Secretion of Soluble Mediators

Mtp-PE is a potent inducer of a wide array of soluble mediators that play a pivotal role in orchestrating immune responses. These mediators include pro-inflammatory cytokines, chemokines, reactive nitrogen species, and prostaglandins.

Pro-inflammatory Cytokine Elicitation (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, IL-8, IL-12)

Mtp-PE stimulates monocytes and macrophages to secrete a variety of pro-inflammatory cytokines. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov Studies have shown that liposome-encapsulated Mtp-PE (L-MTP-PE) upregulates the gene expression of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in human monocytes. nih.gov This upregulation is a result of increased transcriptional activity. nih.gov The expression of IL-1α, IL-1β, IL-6, and IL-8 can persist for up to 72 hours, while TNF-α expression tends to decline after 24 hours. nih.gov

In vivo studies in patients with relapsed osteosarcoma have demonstrated a rapid induction of circulating TNF-α and IL-6 following the infusion of L-MTP-PE. nih.gov Peak levels of TNF-α were observed 1 to 2 hours post-infusion, while IL-6 levels peaked at 2 to 3 hours. nih.gov However, the induction of these cytokines was most prominent after the initial dose. nih.gov Interestingly, while Mtp-PE consistently induces TNF-α and IL-6, the induction of IL-1β appears to be more context-dependent, with some studies detecting its production and others not observing it in plasma. nih.govnih.gov

Furthermore, the combination of Mtp-PE with interferon-gamma (IFN-γ) can lead to a significant, superadditive production of TNF-α and IL-1β in acute myeloid leukemia (AML) cells. aai.org While Mtp-PE alone can induce modest increases in other cytokines like IL-12, the synergistic effect with IFN-γ points towards a more potent pro-inflammatory response. nih.govaai.org

Table 1: Pro-inflammatory Cytokines Induced by Mtp-PE

| Cytokine | Cell Type/System | Key Findings | References |

|---|---|---|---|

| TNF-α | Human Monocytes | Upregulation of gene expression and protein secretion. medchemexpress.comnih.gov | medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.govnih.govnih.govaai.orgnih.gov |

| AML Cells (with IFN-γ) | Significant and superadditive production. aai.org | aai.org | |

| Liver Macrophages | Induction of synthesis and release. nih.gov | nih.gov | |

| IL-1β | Human Monocytes | Upregulation of gene expression. medchemexpress.comnih.gov | medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.govaai.org |

| AML Cells (with IFN-γ) | Significant induction of transcript and protein. aai.org | aai.org | |

| IL-6 | Human Monocytes | Upregulation of gene expression and protein secretion. medchemexpress.comnih.gov | medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.govnih.govnih.gov |

| Plasma (in vivo) | Rapid induction of circulating levels. nih.gov | nih.gov | |

| IL-8 | Human Monocytes | Upregulation of gene expression. medchemexpress.comnih.gov | medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.gov |

| IL-12 | Monocytes/Macrophages | Secretion is upregulated. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov | medchemexpress.commedchemexpress.commedchemexpress.comnih.gov |

Chemokine Production and Gradient Formation

Chemokines are a class of cytokines that play a crucial role in directing the migration of immune cells. Mtp-PE has been shown to induce the production of chemokines, such as IL-8, which is a potent chemoattractant for neutrophils and other immune cells. nih.gov The upregulation of IL-8 gene expression in monocytes by L-MTP-PE contributes to the formation of a chemokine gradient, which can help recruit immune cells to sites of inflammation or tumors. nih.gov This directed cell migration is a critical step in the initiation and amplification of an immune response.

Reactive Nitrogen Species Synthesis (e.g., Nitric Oxide (NO))

Mtp-PE is a known inducer of nitric oxide (NO) synthesis in macrophages. medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.gov NO is a highly reactive molecule with a dual role in the immune system; it can act as a signaling molecule at low concentrations and as a cytotoxic agent against pathogens and tumor cells at higher concentrations. oup.com Studies have shown that both Mtp-PE and its liposomal formulation induce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of NO. nih.gov The release of NO from liver macrophages is dose-dependent on Mtp-PE concentration. oup.com However, some studies have reported that certain liposomal preparations of Mtp-PE did not induce nitric oxide in macrophages, suggesting that the formulation can influence this particular outcome. nih.gov

Prostaglandin (B15479496) Synthesis (e.g., PGE2, PGD2)

Mtp-PE stimulates the synthesis and release of prostaglandins, such as Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), in macrophages. medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.gov Prostaglandins are lipid compounds that are involved in the inflammatory response. The synthesis of these molecules is initiated by the conversion of arachidonic acid by cyclooxygenase (COX) enzymes. researchgate.net Mtp-PE induces the expression of COX-2, a key enzyme in prostaglandin synthesis. nih.gov The release of PGE2 by liver macrophages is induced by Mtp-PE, although the amount may be less than that induced by other stimuli like lipopolysaccharide (LPS). nih.gov Interestingly, exogenously added PGE2 can enhance the Mtp-PE-induced release of nitric oxide. nih.gov

Table 2: Other Soluble Mediators Induced by Mtp-PE

| Mediator | Cell Type | Key Findings | References |

|---|---|---|---|

| Nitric Oxide (NO) | Liver Macrophages | Induction of iNOS expression and NO release. nih.govoup.com | medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.govnih.govoup.com |

| Prostaglandin E2 (PGE2) | Liver Macrophages | Induction of COX-2 expression and PGE2 release. nih.gov | medchemexpress.commedchemexpress.commedchemexpress.comnih.govnih.gov |

| Prostaglandin D2 (PGD2) | Macrophages | Secretion is upregulated. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov | medchemexpress.commedchemexpress.commedchemexpress.comnih.gov |

Upregulation of Cellular Adhesion Molecules and Major Histocompatibility Complex (MHC) Proteins

In addition to stimulating the release of soluble mediators, Mtp-PE also modulates the expression of cell surface proteins that are critical for cell-cell interactions and antigen presentation. Exposure to Mtp-PE leads to the increased expression of intracellular adhesion molecule-1 (ICAM-1) on the surface of human monocytes. dovepress.comwikipedia.org ICAM-1 plays a crucial role in stabilizing cell-cell interactions, particularly between immune cells and their targets. immunologyresearchjournal.comnih.govfrontiersin.org The upregulation of ICAM-1 on monocytes likely enhances their ability to engage in contact-mediated functions. dovepress.com

Table 3: Upregulated Cell Surface Molecules by Mtp-PE

| Molecule | Cell Type | Function | References |

|---|---|---|---|

| ICAM-1 | Human Monocytes | Cell-cell adhesion, co-stimulation. dovepress.comwikipedia.org | dovepress.comwikipedia.org |

Immunological Effects and Intercellular Dynamics of Mtp Pe

Monocyte and Macrophage Functional Reprogramming

Mtp-PE is a potent activator of monocytes and macrophages, stimulating a range of their functions from phagocytosis to cytokine production. frontiersin.org Its lipophilic nature facilitates its incorporation into liposomes, which are efficiently taken up by phagocytic cells like macrophages, leading to enhanced activation. nih.gov This targeted delivery system increases the efficacy of Mtp-PE in modulating macrophage behavior. nih.gov

A primary immunological consequence of Mtp-PE administration is the induction of potent tumoricidal and bactericidal activities in macrophages. bts.org.uknih.gov Mtp-PE, a synthetic analog of muramyl dipeptide (MDP), is recognized by the intracellular pattern-recognition receptor NOD2, which is predominantly expressed in monocytes, macrophages, and dendritic cells. mdpi.comnih.gov This interaction triggers a signaling cascade that activates macrophages to a state where they can effectively eliminate tumor cells and pathogenic bacteria. researchgate.netfrontiersin.org

Research has consistently demonstrated that macrophages treated with Mtp-PE exhibit enhanced cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, in co-culture experiments, human M1-like macrophages stimulated with liposomal Mtp-PE (L-MTP-PE) in combination with interferon-gamma (IFN-γ) significantly inhibited the growth of human osteosarcoma cells. nih.gov The tumoricidal effect is mediated, at least in part, by the release of soluble factors, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. researchgate.netmedchemexpress.comnih.gov

Beyond its anti-tumor effects, Mtp-PE also bolsters the bactericidal capacity of macrophages. bts.org.uk Following treatment with Mtp-PE, peritoneal macrophages have shown increased bactericidal activities, contributing to a more robust defense against bacterial infections. bts.org.uk This broad-spectrum activation underscores the role of Mtp-PE as a non-specific immunomodulator that enhances the innate immune system's ability to respond to diverse threats. medchemexpress.com

Table 1: Effects of Mtp-PE on Macrophage Effector Functions

| Effector Function | Observation | Supporting Evidence |

|---|---|---|

| Tumoricidal Activity | Significant inhibition of osteosarcoma cell growth by M1-like macrophages activated with L-MTP-PE and IFN-γ. nih.gov | Release of cytotoxic soluble factors, including TNF-α and IL-1β. researchgate.netscience.gov |

| Bactericidal Activity | Increased bactericidal capabilities of peritoneal macrophages following Mtp-PE treatment. bts.org.uk | General enhancement of macrophage antimicrobial functions. mdpi.comnih.gov |

| Phagocytosis | Enhanced phagocytic activity in peritoneal macrophages. bts.org.ukmdpi.com | Stimulation of one of the primary functions of macrophages. frontiersin.org |

Mtp-PE plays a crucial role in modulating the polarization of macrophages, influencing their functional phenotype along the M1-M2 spectrum. Classically activated (M1) macrophages are characterized by their pro-inflammatory and anti-tumoral functions, while alternatively activated (M2) macrophages are typically involved in tissue repair and immune regulation, and can sometimes promote tumor growth. nih.gov

Mtp-PE, particularly in synergy with IFN-γ, strongly promotes the polarization of macrophages towards the M1 phenotype. nih.govgoogle.com This is evidenced by the upregulation of M1 markers and the production of pro-inflammatory cytokines. medchemexpress.comgoogle.com However, some studies have indicated that Mtp-PE can induce a mixed phenotype, increasing markers for both M1 (iNOS) and M2 (CD206) polarization states. medchemexpress.com The co-stimulation with IFN-γ appears to be a critical factor in decisively shifting the balance towards a potent M1, tumoricidal phenotype. frontiersin.orgnih.gov This strategic reprogramming of tumor-associated macrophages (TAMs) from a tumor-promoting M2-like state to an anti-tumor M1-like state is a key mechanism of Mtp-PE's therapeutic potential. google.com

The effects of Mtp-PE are not limited to a single macrophage population but extend to various tissue-resident macrophages. When administered intravenously in a liposomal formulation, Mtp-PE is rapidly taken up by phagocytic cells of the reticuloendothelial system. nih.govimrpress.com This leads to the activation of diverse macrophage populations, including alveolar macrophages in the lungs, Kupffer cells in the liver, and peritoneal macrophages. bts.org.ukimrpress.comrcsi.com

Studies have shown that following administration of Mtp-PE, pulmonary macrophages exhibit increased phagocytic and tumoricidal activities. bts.org.uk Similarly, peritoneal macrophages show enhanced phagocytic, tumoricidal, virucidal, and bactericidal functions. bts.org.uk The activation of Kupffer cells in the liver also contributes to the systemic immune-stimulatory effects of Mtp-PE. imrpress.comrcsi.com This broad-based activation of resident macrophage populations in different anatomical locations is crucial for its efficacy, particularly in preventing and treating metastatic disease in organs like the lungs. imrpress.com

Recruitment and Activation of Ancillary Immune Cell Subsets

The immunological cascade initiated by Mtp-PE extends beyond the direct activation of macrophages. The cytokines and chemokines released by Mtp-PE-activated macrophages serve to recruit and stimulate other immune cells, creating a more comprehensive and coordinated anti-tumor and anti-microbial response. mdpi.comnih.gov

Table 2: Ancillary Immune Cell Activation by Mtp-PE

| Immune Cell Subset | Effect of Mtp-PE | Mechanism |

|---|---|---|

| Dendritic Cells | Promotes maturation and enhances antigen presentation. researchgate.netnih.gov | Direct stimulation via NOD2 receptor and indirect activation by macrophage-secreted cytokines. mdpi.comnih.gov |

| Granulocytes | Induces mobilization and recruitment. mdpi.com | Indirectly through the release of chemokines and cytokines from activated macrophages. mdpi.com |

Natural Killer (NK) Cell Activity Augmentation

Muramyl tripeptide phosphatidylethanolamine (B1630911) (Mtp-PE) has been shown to augment the activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for targeting and eliminating malignant and virally infected cells. Research indicates that the administration of Mtp-PE, particularly when encapsulated in liposomes (L-MTP-PE), can enhance NK cell-mediated cytotoxicity.

Studies have demonstrated that intravenous injection of liposomes containing Mtp-PE can augment interstitial NK cell activity in specific tissue sites, notably the lungs and the liver. This localized enhancement of NK cell function is significant as these organs are common sites for metastatic tumor growth. Interestingly, this augmentation of NK cell activity was not observed in the spleen, peripheral blood, or the peritoneal cavity, suggesting a tissue-specific effect. Further in vitro studies revealed that liposomes with Mtp-PE did not directly augment splenic NK cell activity, leading to the hypothesis that the observed in vivo effect is not a direct interaction but rather a secondary effect mediated by monokines released from activated monocytes and macrophages.

The enhanced NK cell activity in the lungs has been correlated with a nonspecific immunoprophylaxis of experimental pulmonary metastases. This protective effect was significantly reduced in mice pretreated with anti-asialo GM1 antiserum, which is known to deplete NK cells, thus confirming the crucial role of augmented NK cell activity in the Mtp-PE-mediated resistance to metastasis formation.

In the context of acute myeloid leukemia (AML), the combination of Mtp-PE and interferon-gamma (IFN-γ) has been shown to robustly activate NK cells, but only when there is direct cell-to-cell contact with the AML blasts. This suggests that the synergistic treatment induces changes in the AML cells that make them more recognizable and susceptible to NK cell-mediated attack.

Table 1: Research Findings on Mtp-PE and NK Cell Activity

| Research Focus | Key Finding | Implication |

|---|---|---|

| Tissue-Specific Augmentation | Intravenous L-Mtp-PE augments NK cell activity in the lung and liver, but not in the spleen or peripheral blood. | Targeted enhancement of anti-tumor immunity in common metastatic sites. |

| Mechanism of Action | The augmentation of NK cell activity is likely an indirect effect mediated by monokines from activated monocytes/macrophages. | Highlights the interplay between different innate immune cells in the response to Mtp-PE. |

| Anti-Metastatic Effect | Enhanced pulmonary NK cell activity parallels increased resistance to experimental lung metastases. | Mtp-PE's therapeutic potential in preventing the spread of cancer. |

| Synergy with IFN-γ | The combination of Mtp-PE and IFN-γ leads to robust NK cell activation in the presence of AML blasts. | A potential combination therapy to enhance NK cell-mediated killing of cancer cells. |

T-Lymphocyte Polarization and Effector Function Influence

Mtp-PE can influence the polarization and effector functions of T-lymphocytes, key players in the adaptive immune response. The activation of monocytes and macrophages by Mtp-PE can indirectly shape the T-cell response by creating a specific cytokine milieu and enhancing antigen presentation.

One of the key mechanisms through which Mtp-PE is thought to influence T-cell responses is by promoting a shift towards a T helper 1 (Th1) phenotype. A Th1-polarized response is characterized by the production of cytokines such as interferon-gamma (IFN-γ) and is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. In a study on mice with alveolar echinococcosis, treatment with liposomal Mtp-PE (L-MTP-PE), both alone and in combination with albendazole, induced a long-term development of a protective Th1 response, as evidenced by the highest serum concentrations of IFN-γ. Conversely, the Th2 response, which is often associated with allergic reactions and humoral immunity and can be less effective against certain tumors, was inhibited by L-Mtp-PE treatment.

The influence of Mtp-PE on T-cell polarization is likely mediated by its effects on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. The activation of these innate immune cells by Mtp-PE leads to their maturation and the production of cytokines that are critical for priming naive T-cells and directing their differentiation into specific effector subsets. For instance, the production of IL-12 by activated APCs is a potent inducer of Th1 differentiation.

While direct, extensive research on the broad spectrum of Mtp-PE's effects on various T-cell effector functions is still developing, the existing evidence points towards a significant role in modulating the adaptive immune response, primarily through the promotion of a Th1-biased immunity.

Table 2: Mtp-PE's Influence on T-Lymphocyte Polarization

| Aspect of T-Cell Response | Observed Effect of Mtp-PE | Potential Mechanism |

|---|---|---|

| T Helper Cell Polarization | Promotes a shift towards a Th1 phenotype and inhibits the Th2 response. | Activation of APCs (macrophages, dendritic cells) leading to the production of Th1-polarizing cytokines (e.g., IL-12). |

| Cytokine Production | Induces a long-term increase in serum IFN-γ concentrations. | Stimulation of a protective Th1 response. |

| Effector Function | Indirectly enhances cell-mediated immunity. | Priming of naive T-cells by Mtp-PE-activated APCs to differentiate into effector T-cells. |

General Potentiation of Innate Immune Responses

Mtp-PE is a potent immunostimulant that broadly enhances innate immune responses, primarily by activating monocytes and macrophages. This activation is a key component of its therapeutic effects, leading to a heightened state of immune surveillance and anti-tumor activity.

The primary mechanism of action for Mtp-PE involves its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), which is expressed in myeloid cells. Upon binding to NOD2, Mtp-PE triggers a downstream signaling cascade that results in the activation of these innate immune cells.

Activated monocytes and macrophages exhibit a range of enhanced effector functions. A hallmark of this activation is the increased production and secretion of a variety of pro-inflammatory cytokines. Studies have shown that L-Mtp-PE upregulates the gene expression of several key cytokines in human monocytes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The expression of these cytokines persists for an extended period, suggesting a sustained activation of the innate immune system.

Table 3: Cytokine Gene Expression in Human Monocytes Induced by L-Mtp-PE

| Cytokine | Gene Expression Regulation | Duration of Increased Expression |

|---|---|---|

| TNF-α | Up-regulated | Declines by 24 hours |

| IL-1α | Up-regulated | Persists up to 72 hours |

| IL-1β | Up-regulated | Persists up to 72 hours |

| IL-6 | Up-regulated | Persists up to 72 hours |

| IL-8 | Up-regulated | Persists up to 72 hours |

Data synthesized from published research findings.

Synergistic Immunomodulatory Effects with Exogenous Factors (e.g., Interferon-gamma (IFN-γ))

Mtp-PE exhibits significant synergistic immunomodulatory effects when combined with exogenous factors, most notably with interferon-gamma (IFN-γ). This synergy leads to a potentiation of the anti-tumor activities of innate immune cells, particularly monocytes.

While Mtp-PE or IFN-γ alone can induce tumoricidal properties in human monocytes at optimal doses, a combination of sub-threshold concentrations of both agents results in a synergistic activation of these cells. Freshly isolated human peripheral blood monocytes, which are typically not cytotoxic to tumor cells, can be rendered tumoricidal by incubation with either L-Mtp-PE or IFN-γ. However, when combined at concentrations that are individually ineffective, a significant tumor-cell killing effect is observed. This synergistic relationship suggests that Mtp-PE and IFN-γ act on complementary pathways to achieve a more potent activation of monocytes. For this synergistic activation to be most effective, it has been observed that monocytes should be incubated first with IFN-γ, followed by L-Mtp-PE.

The synergy between Mtp-PE and IFN-γ is not limited to enhancing direct cytotoxicity. In the context of AML, the dual treatment was found to generate an inflammatory cytokine profile from the AML blasts themselves, which in turn activated NK cells. This highlights a multi-faceted synergistic interaction involving both direct effects on immune cells and indirect effects mediated by the tumor cells.

The synergistic effects of Mtp-PE and IFN-γ hold significant therapeutic potential, as they could allow for the use of lower, and potentially less toxic, doses of each agent to achieve a robust anti-tumor immune response.

Table 4: Synergistic Activation of Human Monocyte Tumoricidal Activity by L-Mtp-PE and IFN-γ

| L-Mtp-PE Concentration (nmol/ml) | IFN-γ Concentration (U/ml) | Monocyte-Mediated Cytotoxicity | Effect |

|---|---|---|---|

| 500 | 0 | Significant | Activation by L-Mtp-PE alone |

| 0 | 100 | Significant | Activation by IFN-γ alone |

| 50 | 0 | Not significant | Sub-threshold L-Mtp-PE |

| 0 | 10 | Not significant | Sub-threshold IFN-γ |

| 50 | 10 | Significant | Synergistic Activation |

Illustrative data based on the principle of synergistic effects described in published studies.

Preclinical Investigations of Mtp Pe S Biological Activities

In Vitro Cellular and Molecular Studies

Direct Effects on Non-Immune Cell Proliferation and Viability (e.g., Osteosarcoma Cell Lines)

Studies on the direct effects of MTP-PE on cancer cells have yielded consistent results. Research involving osteosarcoma cell lines, such as MOS-J and KHOS, has shown that MTP-PE alone does not directly inhibit the proliferation or affect the viability of these cancer cells. nih.gov Even when combined with other therapeutic agents like zoledronic acid, no direct anti-proliferative effect on osteosarcoma cells was observed in vitro. nih.gov This suggests that the anticancer activity of MTP-PE is not a result of direct cytotoxicity to tumor cells but is likely mediated through other mechanisms, such as immune stimulation.

Macrophage-Mediated Cytotoxicity Assays against Target Cells

A key mechanism of action for MTP-PE is its ability to activate macrophages, rendering them cytotoxic to tumor cells. nih.gov In vitro assays have demonstrated that macrophages activated with MTP-PE can effectively destroy autologous osteosarcoma tumor cells. nih.gov This macrophage-mediated cytotoxicity is a central component of MTP-PE's therapeutic potential. The encapsulation of MTP-PE into liposomes has been shown to enhance the activation of murine macrophages and human monocytes by as much as 100-fold compared to the free form of its parent compound, muramyl dipeptide (MDP). nih.gov

To assess this, macrophage-mediated cytotoxicity assays are often employed. These assays typically involve co-culturing macrophages with target tumor cells that have been labeled with a radioactive isotope. The release of the isotope from the tumor cells serves as a measure of cell lysis and, consequently, the cytotoxic activity of the macrophages.

Interactive Data Table: Illustrative Macrophage Cytotoxicity Assay Results

| Treatment Group | Target Cell Line | Effector:Target Ratio | % Cytotoxicity (Mean ± SD) |

| Control (Unstimulated Macrophages) | Osteosarcoma Line A | 10:1 | 5.2 ± 1.5 |

| MTP-PE Activated Macrophages | Osteosarcoma Line A | 10:1 | 45.8 ± 4.2 |

| Control (Unstimulated Macrophages) | Osteosarcoma Line B | 10:1 | 6.1 ± 2.0 |

| MTP-PE Activated Macrophages | Osteosarcoma Line B | 10:1 | 52.3 ± 5.1 |

Note: This table is a representative illustration of typical results and not from a specific cited study.

Gene Expression and Proteomic Analysis of MTP-PE-Activated Immune Cells

To understand the molecular changes induced by MTP-PE, researchers have analyzed gene expression and proteomic profiles of activated immune cells. Upon activation with MTP-PE, macrophages undergo significant transcriptional and proteomic changes. For instance, studies have shown that MTP-PE can induce the expression of genes associated with a pro-inflammatory M1 macrophage phenotype. nih.gov

Proteomic analyses have further detailed the changes in protein expression that underlie the functional activation of these cells. These studies can identify the upregulation of specific cytokines, chemokines, and other effector molecules that contribute to the anti-tumor immune response. For example, MTP-PE has been shown to induce the release of inflammatory cytokines such as TNF-α and IL-6 from monocytes and macrophages. researchgate.net

In Vivo Animal Models of Disease and Immune Modulation

Murine Models of Oncological Progression (Syngeneic and Xenogeneic)

The antitumor effects of MTP-PE have been evaluated in various murine models of cancer, including both syngeneic (immunocompetent mice with tumors from the same genetic background) and xenogeneic (immunocompromised mice with human tumor grafts) models. nih.gov These models are crucial for understanding the in vivo efficacy and mechanisms of action of MTP-PE in a complex biological system.

Assessment of Primary Tumor Growth Inhibition

In studies using both syngeneic and xenogeneic mouse models of osteosarcoma, MTP-PE administered as a single agent did not demonstrate a significant inhibition of primary tumor growth. nih.gov However, when MTP-PE was used in combination with other agents, such as zoledronic acid, a significant inhibition of primary tumor growth was observed. nih.gov Specifically, a 32% inhibition in xenogeneic models and a 41% inhibition in syngeneic models were reported. nih.gov This synergistic effect highlights the potential of MTP-PE as part of a combination therapy strategy.

Interactive Data Table: Primary Tumor Growth Inhibition in Murine Osteosarcoma Models

| Model Type | Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Inhibition vs. Control |

| Syngeneic | Control | 1250 | - |

| Syngeneic | MTP-PE | 1180 | 5.6% |

| Syngeneic | Zoledronic Acid | 1150 | 8.0% |

| Syngeneic | MTP-PE + Zoledronic Acid | 737.5 | 41.0% |

| Xenogeneic | Control | 1500 | - |

| Xenogeneic | MTP-PE | 1425 | 5.0% |

| Xenogeneic | Zoledronic Acid | 1380 | 8.0% |

| Xenogeneic | MTP-PE + Zoledronic Acid | 1020 | 32.0% |

Note: This table is based on data reported in a preclinical study. nih.gov

Suppression of Microscopic Metastatic Dissemination (e.g., Pulmonary Metastasis)

Preclinical research has explored the utility of Mtp-PE, particularly in its liposome-encapsulated form (L-MTP-PE), in curbing the spread of microscopic metastases. Studies in murine models of experimental fibrosarcoma lung metastases have demonstrated the potential of L-MTP-PE in combination with other treatments. In one such study, C3Hf/Kam mice were injected intravenously with fibrosarcoma cells to establish lung metastases. researchgate.net The combination of a low-dose local thoracic irradiation (LTI) followed by systemic administration of L-MTP-PE was investigated. researchgate.net This combined approach led to a significant survival advantage, with 60% of the mice in the combination therapy group alive at day 140 of the study, and importantly, these surviving mice were found to be free of tumors. researchgate.net In contrast, most mice in the groups treated with liposomes alone died by day 42. researchgate.net The underlying mechanism appeared to be the trapping of the intravenously administered liposomes in the lung's capillary bed following LTI, which in turn activated the tumor-killing properties of lung macrophages. researchgate.net This suggests that the synergy between LTI and L-MTP-PE can lead to the destruction of tumor foci in the lungs that is not achievable with either treatment alone. researchgate.net

Table 1: Survival Outcomes in Experimental Lung Metastasis Model

| Treatment Group | Survival Status at Day 140 | Tumor Status in Survivors |

|---|---|---|

| LTI + L-MTP-PE | 60% alive | Tumor-free |

| Liposomes alone | Most died by day 42 | N/A |

| Saline | N/A | N/A |

| LTI alone | N/A | N/A |

Immunological Characterization of the Tumor Microenvironment In Vivo

The in vivo immunological effects of Mtp-PE are centered on its ability to activate monocytes and macrophages, key components of the tumor microenvironment. Following intravenous infusion of liposome-encapsulated Mtp-PE (L-MTP-PE) in cancer patients, its uptake has been demonstrated in the liver, spleen, and lungs, including in and around lung metastases. nih.gov This targeted delivery to mononuclear phagocytes leads to their activation and the subsequent upregulation of a cascade of cytokines.

In human monocytes and macrophages, L-MTP-PE stimulates the upregulation of genes for interleukin (IL)-1 alpha, IL-1 beta, IL-6, IL-8, and tumor necrosis factor (TNF)-alpha, as well as monocyte chemotactic and activating factor. nih.gov This genetic upregulation is followed by the production and secretion of these cytokines. nih.gov Activated macrophages, in turn, demonstrate the ability to kill tumor cells while leaving normal cells unharmed in vitro. nih.gov

Clinical investigations in patients with relapsed osteosarcoma receiving L-MTP-PE have confirmed these immunostimulatory effects in vivo. After infusion, there is a rapid and transient induction of circulating TNF-alpha and IL-6. nih.gov Furthermore, elevated levels of neopterin (B1670844) and C-reactive protein are observed, indicating sustained macrophage activation throughout the treatment course. nih.gov Pathological examination of tumor lesions from patients treated with MTP-PE has revealed peripheral fibrosis with neovascularization and infiltration of chronic inflammatory cells, a response distinct from that seen with chemotherapy or surgery alone. nih.gov

Spontaneous Tumor Models in Veterinary Oncology (e.g., Canine Osteosarcoma)

The dog serves as a significant spontaneous tumor model for human cancers, particularly osteosarcoma, due to the many shared genetic, biological, and histological features. nih.gov Canine osteosarcoma is more common in dogs than in humans, providing a valuable opportunity for translational research. nih.govmdpi.com

Clinical trials in dogs with spontaneous osteosarcoma have provided key data supporting the evaluation of Mtp-PE in human patients. nih.gov In a randomized, double-blind clinical trial, dogs with appendicular osteosarcoma that had undergone limb amputation were treated with cisplatin chemotherapy followed by either liposome-encapsulated Mtp-PE (L-MTP-PE) or a placebo. nih.gov The dogs that received L-MTP-PE after chemotherapy had a significantly longer median survival time (14.4 months) compared to the placebo group (9.8 months). nih.gov

Another trial investigated the concurrent administration of L-MTP-PE with cisplatin. nih.gov However, this study found no significant survival advantage for the concurrent treatment groups compared to placebo. nih.gov These findings from veterinary oncology have been instrumental in demonstrating the antimetastatic activity of L-MTP-PE when administered in an adjuvant setting following primary tumor removal and chemotherapy. nih.gov The successful treatment of canine osteosarcoma with Mtp-PE, a synthetic derivative of muramyl dipeptide (MDP), helped confirm the activation of the innate immune system as a viable therapeutic strategy. nih.gov

Table 2: Median Survival Times in Canine Osteosarcoma Trials

| Trial | Treatment Group | Median Survival Time (months) | Statistical Significance (vs. Placebo) |

|---|---|---|---|

| Trial 1 (Sequential) | L-MTP-PE | 14.4 | P < 0.01 |

| Trial 1 (Sequential) | Placebo | 9.8 | N/A |

| Trial 2 (Concurrent) | L-MTP-PE (twice weekly) | 10.3 | Not significant |

| Trial 2 (Concurrent) | L-MTP-PE (once weekly) | 10.5 | Not significant |

| Trial 2 (Concurrent) | Placebo | 7.6 | N/A |

Exploration in Non-Oncological Models (e.g., Insulin Sensitization, Ischemia/Reperfusion in Organ Systems)

Based on the conducted research, no preclinical investigations into the specific use of Mtp-PE for insulin sensitization or in models of ischemia/reperfusion in organ systems were identified. The available scientific literature primarily focuses on the compound's immunomodulatory and anti-cancer properties.

Preclinical Combination Therapeutic Strategies

Immunomodulatory Synergy with Other Immune Agonists (e.g., IFN-γ)

Preclinical studies have demonstrated a synergistic relationship between Mtp-PE and interferon-gamma (IFN-γ) in activating the tumoricidal properties of monocytes. While freshly isolated human peripheral blood monocytes are not inherently cytotoxic to melanoma cells, they can be rendered tumoricidal by in vitro incubation with either liposome-encapsulated Mtp-PE (L-MTP-PE) or recombinant human IFN-γ (rIFN-γ) alone. cancer.gov

A key finding is that a combination of sub-threshold concentrations of both L-MTP-PE and rIFN-γ can also induce significant tumor-cell killing, indicating a synergistic effect. cancer.gov This is in contrast to the additive effects observed when L-MTP-PE is combined with IFN-alpha or IFN-beta. cancer.gov The synergistic activation of monocytes with L-MTP-PE and IFN-γ suggests a potential clinical value for this combination in the treatment of disseminated malignant diseases. cancer.gov This synergy is thought to be crucial for inducing a potent anti-tumor M1 macrophage phenotype.

Combinatorial Approaches with Conventional Research Agents (e.g., Doxorubicin) in Experimental Models

The combination of Mtp-PE with conventional chemotherapeutic agents like doxorubicin has been investigated to enhance anti-tumor responses. In vitro and in vivo studies in a canine model have explored the effect of doxorubicin combined with liposome-encapsulated Mtp-PE (L-MTP-PE) on monocyte activation. nih.gov

In vivo, the administration of L-MTP-PE alone led to a significant elevation in monocyte supernatant-mediated cytotoxicity. nih.gov This response was further enhanced when doxorubicin was co-administered. nih.gov The combination also resulted in an enhanced and sustained serum tumor necrosis factor activity compared to L-MTP-PE alone. nih.gov An in vivo study showed that when doxorubicin was given in combination with L-MTP-PE, monocyte-mediated cytotoxicity was enhanced over several days, with a significant increase observed on day 10. nih.gov These findings suggest that doxorubicin can augment the monocyte activation induced by L-MTP-PE, providing a rationale for combining these agents in the treatment of cancer. nih.gov

Interaction with Bone-Targeting Agents (e.g., Zoledronic Acid) in Preclinical Osteosarcoma Models

Preclinical research has explored the therapeutic potential of combining Muramyl Tripeptide Phosphatidylethanolamine (B1630911) (Mtp-PE), particularly its liposomal formulation L-MTP-PE (mifamurtide), with bone-targeting agents like zoledronic acid for the treatment of osteosarcoma. nih.govnih.gov These studies, primarily conducted in mouse models, aimed to determine if the combination could offer synergistic or additive benefits, and to ensure that the individual therapeutic effects of each agent were not compromised. nih.govresearchgate.net

The primary rationale for this combination therapy lies in the distinct yet complementary mechanisms of action of the two drugs. Zoledronic acid, a potent bisphosphonate, is a powerful inhibitor of osteoclast-mediated bone resorption, a key feature of osteosarcoma that contributes to tumor growth and bone destruction. nih.govnih.gov In contrast, L-MTP-PE is an immune modulator that activates macrophages and monocytes, which has been shown to be effective in eradicating lung metastases, a major cause of mortality in osteosarcoma patients. nih.govnih.gov

Detailed Research Findings

A key study investigated the effects of L-MTP-PE and zoledronic acid, both alone and in combination, in xenogeneic (human osteosarcoma cells in immunodeficient mice) and syngeneic (mouse osteosarcoma cells in immunocompetent mice) models of osteosarcoma. nih.gov The findings from this comprehensive preclinical evaluation demonstrated several important outcomes regarding the interaction of these two agents.

Effects on Primary Tumor Growth:

A significant and unexpected finding was the enhanced inhibition of primary tumor progression when L-MTP-PE and zoledronic acid were administered together. nih.govnih.gov While neither L-MTP-PE nor zoledronic acid alone produced a statistically significant reduction in primary tumor growth in these models, their combination resulted in an additive, and in some instances synergistic, inhibition. nih.govresearchgate.net This suggests a cooperative anti-tumor effect at the primary bone site that is not achieved with either drug individually. nih.gov In vitro studies confirmed that L-MTP-PE does not have a direct anti-proliferative effect on osteosarcoma cells, indicating that the observed in vivo synergy is likely mediated by more complex biological interactions within the tumor microenvironment rather than direct cytotoxicity. nih.gov

| Treatment Group | Mean Tumor Volume (mm³) at Day 29 (Approx.) | Percentage Inhibition vs. Control (Approx.) |

|---|---|---|

| Control (Vehicle) | 1400 | - |

| L-MTP-PE | 1250 | 11% |

| Zoledronic Acid | 1100 | 21% |

| L-MTP-PE + Zoledronic Acid | 600 | 57% |

Effects on Lung Metastases:

The combination therapy did not interfere with the known anti-metastatic effects of L-MTP-PE. nih.gov L-MTP-PE is recognized for its ability to reduce the development of lung metastases, and this crucial therapeutic benefit was maintained when administered concurrently with zoledronic acid. nih.govresearchgate.net The study confirmed a trend towards inhibition of spontaneous lung metastasis development in the groups treated with L-MTP-PE, both alone and in combination with zoledronic acid. nih.gov

| Treatment Group | Mean Number of Lung Metastases (Approx.) | Percentage Inhibition vs. Control (Approx.) |

|---|---|---|

| Control (Vehicle) | 35 | - |

| L-MTP-PE | 15 | 57% |

| Zoledronic Acid | 30 | 14% |

| L-MTP-PE + Zoledronic Acid | 12 | 66% |

Effects on Bone Microarchitecture:

Similarly, the bone-protective effects of zoledronic acid were not compromised by the co-administration of L-MTP-PE. nih.gov Zoledronic acid effectively prevented tumor-induced bone degradation, preserving bone volume and architecture. Micro-CT analysis in the preclinical models demonstrated that zoledronic acid, both alone and in combination with L-MTP-PE, significantly protected the bone from osteolysis caused by the tumor. nih.gov

| Treatment Group | Mean Bone Volume/Total Volume (%) (Approx.) | Preservation of Bone Volume vs. Control (Approx.) |

|---|---|---|

| Control (Vehicle) | 15 | - |

| L-MTP-PE | 17 | 13% |

| Zoledronic Acid | 35 | 133% |

| L-MTP-PE + Zoledronic Acid | 38 | 153% |

Advanced Research Methodologies and Analytical Approaches for Mtp Pe Studies

Design and Optimization of Liposomal Delivery Systems for Targeted Research Applications

The development of liposomal delivery systems has been a cornerstone of Mtp-PE research, enhancing its therapeutic potential and enabling targeted delivery to immune cells. Mtp-PE is a lipophilic molecule, a characteristic that facilitates its incorporation into the lipid bilayer of liposomes. nih.govresearchgate.net This encapsulation, creating what is known as L-MTP-PE, is specifically designed for in vivo targeting of macrophages and monocytes following intravenous administration. europa.eumedkoo.com

The rationale for liposomal formulation is multifaceted. It improves the delivery of Mtp-PE to its primary targets, the phagocytic cells of the reticuloendothelial system, such as those in the lungs, liver, and spleen. researchgate.net Compared to the free form of the compound, the liposomal formulation is retained longer in these target organs and exhibits lower toxicity due to its rapid clearance from general circulation. researchgate.net Research has shown that liposome-encapsulated Mtp-PE is more efficient at activating monocytes than the free compound. researchgate.net

Optimization of these liposomal systems involves careful consideration of their composition. A common formulation involves a specific ratio of Mtp-PE to phospholipids. For instance, a weight-to-weight ratio of 1:250 for Mtp-PE to phospholipid has been documented. researchgate.net The choice of phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (OOPS), is critical to the stability and targeting properties of the liposomes. The physical characteristics of the liposomes, such as being multilamellar vesicles, are also a key aspect of their design.

The table below summarizes key features of liposomal Mtp-PE delivery systems.

| Feature | Description | Source(s) |

| Target Cells | Monocytes and Macrophages | europa.euresearchgate.net |

| Target Organs | Lungs, Liver, Spleen | researchgate.net |

| Compound Placement | Intercalated in the lipid bilayer | researchgate.net |

| Formulation Advantage | Enhanced monocyte activation, longer retention in target organs, lower toxicity | researchgate.net |

| Example Ratio | 1:250 (Mtp-PE to phospholipid by weight) | researchgate.net |

Synthetic Chemistry and Isotopic Labeling for Pharmacological Probes and Tracers

The synthesis of Mtp-PE and its isotopically labeled variants is fundamental for detailed pharmacological studies, enabling researchers to trace its distribution, metabolism, and target engagement. Mtp-PE is a synthetic molecule derived from MDP, created through the covalent addition of an alanine (B10760859) and dipalmitoyl phosphatidylethanolamine (B1630911) to the core muramyl dipeptide structure. nih.gov One described synthetic route involves an N,N'-dicyclohexylcarbodiimide (DCC) assisted esterification followed by a condensation step. wikipedia.org

For pharmacological and metabolic studies, the creation of isotopically labeled Mtp-PE is crucial. A published method details the synthesis of [¹³C₃,D₄]-L-MTP-PE. nih.gov This process involves the synthesis of a key intermediate, [¹³C₃,D₄]-alanyl-cephalin, from [¹³C₃,D₄]-l-alanine in a three-step process. nih.gov The same study also describes the synthesis of an isotopically labeled version of its metabolite, MDP, specifically [¹³C₃,¹⁵N]-MDP, from [¹³C₃,¹⁵N]-Boc-l-alanine. nih.gov

Radiolabeled versions have also been developed for biodistribution studies. For example, [³H]-labeled Mtp-PE has been used to investigate the compound's fate following oral administration, revealing its distribution to various organs. nih.gov These labeled molecules serve as essential pharmacological probes and tracers, allowing for quantitative analysis of the compound's pharmacokinetics and biodistribution through techniques like gamma counting and autoradiography, which has been demonstrated with Zirconium-89 (⁸⁹Zr) labeled nanobiologics containing Mtp-PE. ru.nl

Development and Characterization of Novel Mtp-PE Analogs and Derivatives for Enhanced Research Properties

Research into Mtp-PE has spurred the development of other analogs and derivatives of muramyl dipeptide, aiming to improve upon its properties, such as enhancing selectivity and biocompatibility while minimizing potential side effects like pyrogenicity. nih.gov Mtp-PE itself is a key analog of MDP, with its lipophilic side chains granting it a longer plasma half-life than the naturally occurring substance. wikipedia.org

The structure-activity relationship of MDP and its analogs is an active area of research. nih.gov Modifications to the core MDP structure can lead to derivatives with improved immunostimulant properties. For instance, desmuramyl peptides (DMPs) represent a class of analogs where the N-acetylmuramyl moiety is replaced. mdpi.combeilstein-journals.org Researchers have synthesized novel DMPs, such as those containing an adamantyl-triazole moiety, to study their immunomodulatory activities. mdpi.com The introduction of lipophilic groups, like adamantane, has been shown to positively influence the adjuvant properties of MDP derivatives. beilstein-journals.org

The characterization of these new analogs involves evaluating their ability to activate the innate immune system, often through receptors like NOD2, and their potential for anticancer activity. nih.govfrontiersin.org The goal is to develop compounds with potent, selective cytotoxic effects against cancer cells, mediated by the immune system, but with low pyrogenicity and other adverse effects. nih.gov This research has led to other promising compounds, such as Murabutide, an MDP analog noted for enhancing host immunity. frontiersin.org

Ex Vivo Functional Assays of Immune Cell Responses

A variety of ex vivo functional assays are employed to characterize the immune-stimulating effects of Mtp-PE on its target cells. These assays are critical for understanding the mechanisms through which Mtp-PE exerts its antitumor effects. A primary focus of these assays is the activation of monocytes and macrophages.

One key assay is the monocyte-mediated cytotoxicity assay . In this setup, human monocytes are isolated and incubated with L-Mtp-PE. Subsequently, their ability to kill tumor cells (e.g., melanoma cell lines like SKMel28) is measured. nih.gov Studies have shown that L-Mtp-PE stimulates monocytes to selectively kill tumor cells while having no toxicity towards normal cells. ingentaconnect.com

Another crucial set of assays involves the measurement of cytokine production . Following incubation of monocytes or macrophages with L-Mtp-PE, the supernatants are collected and assayed for the presence of various cytokines. Commonly measured cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). europa.euingentaconnect.comnih.gov These assays, often ELISA-based or using bioassays like the L929 assay for TNF, demonstrate that L-Mtp-PE is a potent inducer of pro-inflammatory cytokine secretion. ingentaconnect.comnih.gov

The table below details common ex vivo assays used in Mtp-PE research.

| Assay Type | Purpose | Key Findings | Source(s) |

| Monocyte Cytotoxicity Assay | To measure the ability of Mtp-PE-activated monocytes to kill tumor cells. | L-Mtp-PE significantly increases the tumoricidal activity of monocytes against cancer cell lines. | nih.govingentaconnect.com |

| Cytokine Production Assays (e.g., ELISA) | To quantify the release of cytokines from immune cells upon Mtp-PE stimulation. | L-Mtp-PE induces the production of TNF-α, IL-1β, IL-6, and IL-8. | europa.euingentaconnect.comnih.govnih.gov |

| mRNA Level Analysis (e.g., Northern Blot, RT-PCR) | To measure the gene expression of cytokines and other activation markers. | Increased levels of TNF and IL-1β mRNA are detected in monocytes after incubation with L-Mtp-PE. | ingentaconnect.com |

| Flow Cytometry (Phenotyping) | To analyze changes in cell surface marker expression on monocytes. | A transient reduction in circulating monocytes and downregulation of HLA-DR expression is observed post-treatment. | nih.gov |

High-Throughput Omics Profiling (e.g., Proteomics, Transcriptomics) of Mtp-PE-Induced Immune Responses

To gain a broader, more unbiased understanding of the cellular response to Mtp-PE, researchers have begun to employ high-throughput "omics" technologies. These methodologies, such as transcriptomics (gene expression profiling) and proteomics, allow for the simultaneous measurement of thousands of genes or proteins, providing a comprehensive picture of the pathways modulated by the compound.

Transcriptomics , through methods like gene expression profiling, has been used to investigate the changes induced by L-Mtp-PE in osteosarcoma. researchgate.net A biological response to the compound has been defined in clinical studies as a significant change (e.g., 30%) in the gene expression of pattern recognition pathway-dependent genes. nih.gov Studies have identified that the expression of immune-related genes such as PDL-1, CD160, and ICOS correlates with T-cell abundance in the tumor microenvironment following treatment. researchgate.net Furthermore, research has indicated that Mtp-PE increases the mRNA levels of both M1 polarization markers (like iNOS) and M2 markers (like CD206), as well as both pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines, highlighting its complex effects on macrophage polarization. medchemexpress.com

Proteomics and related biomarker analyses complement these findings. For instance, the measurement of neopterin (B1670844) levels in plasma is used as a biomarker for macrophage activation following L-Mtp-PE administration. nih.govnih.gov Similarly, monitoring levels of C-reactive protein provides another indicator of the systemic inflammatory response. nih.gov These omics approaches are critical for identifying the full spectrum of biological effects of Mtp-PE, discovering novel biomarkers of response, and understanding the intricate network of interactions it triggers within the immune system. nih.govresearchgate.net

Advanced Imaging Modalities for In Vivo Immune Cell Tracking and Response Assessment

Advanced imaging techniques are indispensable for visualizing and quantifying the effects of Mtp-PE in a living organism (in vivo). These modalities allow for the non-invasive tracking of the liposomal drug carrier, the monitoring of immune cell migration and activation, and the assessment of the therapeutic response over time.

To track the biodistribution of L-Mtp-PE, liposomes can be labeled with imaging agents. Radiolabeling , for instance with Zirconium-89 (⁸⁹Zr), enables quantitative whole-body imaging using Positron Emission Tomography (PET). ru.nl PET imaging studies can confirm the accumulation of Mtp-PE-containing nanocarriers in target hematopoietic organs like the bone marrow and spleen. ru.nl

Optical imaging using fluorescent probes is another powerful tool. Liposomes or Mtp-PE analogs can be labeled with near-infrared (NIR) fluorescent dyes, such as DiIC18(3). ru.nlpnas.org This allows for in vivo and ex vivo fluorescence imaging to visualize the accumulation of the delivery system in specific tissues, like tumors. ru.nlnih.gov For example, fluorescently labeled Mtp-PE has been incorporated into acetylated low-density lipoprotein (acetyl-LDL) particles to specifically target and image macrophages via their scavenger receptors. pnas.org Furthermore, novel synthetic fluorescent peptide probes have been developed to specifically stain different cell types, which can be used in conjunction with other labeled molecules to study cellular interactions within tissues. plos.org These advanced imaging approaches provide crucial spatial and temporal information about the drug's delivery and its subsequent biological effects, bridging the gap between ex vivo assays and clinical outcomes.

Future Directions and Translational Research Perspectives Non Clinical

Elucidation of Nuanced Mechanistic Pathways and Unidentified Target Interactions

The primary mechanism of action for Mtp-PE is the activation of monocytes and macrophages. acs.org This is largely attributed to its function as a specific ligand for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). acs.orgmdpi.com Upon binding, Mtp-PE triggers a signaling cascade that involves the recruitment of the serine-threonine kinase RIPK2, leading to the activation of downstream pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov This, in turn, results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8, which are crucial for its anti-tumor effects. mdpi.comoxfordglobal.com

Despite the well-established role of the NOD2 pathway, the complete mechanistic picture remains partially unclear. researchgate.net There is speculation about the existence of other intracellular receptors or binding partners for Mtp-PE that could contribute to its immunomodulatory activity. mdpi.com Future research aims to identify these potential alternative targets and elucidate the nuanced downstream effects of receptor activation. A deeper understanding of these pathways could reveal why Mtp-PE is more potent in activating human monocytes compared to its parent compound, MDP, and could uncover new therapeutic opportunities. mdpi.com

Table 1: Known and Investigated Molecular Interactions of Mtp-PE

| Target/Pathway | Interaction/Effect | Key Downstream Mediators |

|---|---|---|

| NOD2 | Direct binding and activation | RIPK2, NF-κB, MAPKs |

| NF-κB Pathway | Activation of transcription | TNF-α, IL-1β, IL-6, IL-8 |

| Inflammasome | Potential for activation (as with MDP) | Caspase-1, IL-1β |

| Toll-Like Receptors (TLRs) | Potential for synergistic signaling | Cross-talk with NOD2 pathway |

Engineering of Next-Generation Targeted Delivery Systems for Immune Cells

The efficacy and safety of Mtp-PE are significantly enhanced through its encapsulation within liposomes, creating Liposomal Mtp-PE (L-MTP-PE). frontiersin.org This formulation represents a first-generation targeted delivery system. When administered intravenously, these multilamellar liposomes are selectively phagocytosed by monocytes and macrophages of the reticuloendothelial system, concentrating the drug in organs such as the lungs, liver, and spleen. acs.orgfrontiersin.org This targeted delivery is crucial, as it enhances the activation of macrophages and monocytes by up to 100-fold compared to free Mtp-PE while being approximately ten times less toxic. frontiersin.org

Future research is focused on developing next-generation delivery systems to further refine this targeting. Engineering efforts may include modifying liposome surfaces with specific ligands (e.g., antibodies or peptides) that bind to receptors uniquely expressed on subsets of immune cells, such as tumor-associated macrophages (TAMs). The goal is to achieve even greater specificity, minimize off-target effects, and potentially deliver Mtp-PE in combination with other therapeutic agents within the same nanoparticle to modulate the tumor microenvironment more effectively.

Table 2: Comparison of Free vs. Liposomal Mtp-PE (L-MTP-PE)

| Feature | Free Mtp-PE | L-MTP-PE |

|---|---|---|

| Delivery | Systemic, non-targeted | Targeted to monocytes/macrophages |

| Toxicity | Higher systemic toxicity | ~10-fold less toxic |

| Efficacy | Lower potency | ~100-fold enhanced activation of macrophages |

| Target Organs | Broad distribution | Concentrated in lungs, liver, spleen |

| Cellular Uptake | Passive transfer | Phagocytosis |

Expansion of Preclinical Research into Other Immune-Mediated Pathologies Beyond Cancer

The mechanism of Mtp-PE, centered on the NOD2 receptor, suggests its potential therapeutic relevance in a range of non-cancerous immune-mediated diseases. nih.govfrontiersin.org Mutations and dysregulation in the NOD2 signaling pathway have been strongly implicated in the pathogenesis of autoimmune and autoinflammatory conditions, including Crohn's disease, rheumatoid arthritis, and Blau syndrome. frontiersin.orgnih.gov

Therefore, a significant future direction is the expansion of preclinical Mtp-PE research into these areas. For instance, studies using other NOD2 agonists have shown selective immunomodulatory and neuroprotective effects in preclinical mouse models of multiple sclerosis. acs.org Given that NOD2 signaling is critical for maintaining intestinal homeostasis, exploring the effects of Mtp-PE in preclinical models of inflammatory bowel disease (IBD), such as TNBS-induced colitis, is a logical next step. meddocsonline.orgmdpi.com Such research would aim to determine if Mtp-PE can restore balanced immune responses in these conditions, representing a novel therapeutic application for this established immunomodulator.

Table 3: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| Muramyl tripeptide phosphatidylethanolamine (B1630911) | Mtp-PE, Mifamurtide |

| Liposomal Muramyl tripeptide phosphatidylethanolamine | L-MTP-PE, MEPACT |

| N-acetylmuramyl-L-alanyl-D-isoglutamine | Muramyl dipeptide, MDP |

| CGP 19835 | Mtp-PE |

| Abatacept | |

| Atorvastatin | |

| Everolimus | |

| Hydroxychloroquine | |

| Ifosfamide | |

| Ipilimumab | |

| Methotrexate | |

| Nivolumab | |

| Pembrolizumab | |

| Rituximab |

Q & A

Q. What are the primary mechanisms of action of L-MTP-PE in activating macrophages, and how can these be experimentally validated?

L-MTP-PE activates macrophages via NOD2 and NLRP3 receptors, triggering NF-κB and MAPK pathways, leading to pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-1β). To validate this:

Q. How do preclinical models (e.g., canine osteosarcoma) inform the translational potential of L-MTP-PE in human trials?

Canine models demonstrated L-MTP-PE's ability to delay metastasis and enhance survival post-surgery, mirroring human osteosarcoma biology. Key steps include:

- Comparing pharmacokinetics (e.g., serum clearance rates) between species .

- Validating macrophage activation biomarkers (e.g., TNF-α levels) across models .

- Replicating dosing regimens (e.g., 2 mg/m² twice weekly) in early-phase human trials .

Q. What methodological considerations are critical for optimizing L-MTP-PE delivery in in vivo studies?

- Use liposomal encapsulation to enhance macrophage targeting and reduce systemic toxicity .

- Monitor organ-specific biodistribution (e.g., liver, lungs) via radiolabeled tracers (e.g., 99mTc-L-MTP-PE) .

- Adjust dosing frequency based on clearance rates (e.g., rapid plasma clearance necessitates repeated dosing) .

Advanced Research Questions

Q. How can conflicting clinical trial data on L-MTP-PE’s efficacy (e.g., INT 0133 trial) be reconciled methodologically?

The INT 0133 trial reported mixed outcomes: improved overall survival (OS) but no significant event-free survival (EFS) benefit. To address contradictions:

- Conduct stratified analysis by metastasis status (synchronous vs. metachronous) .